(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride
Description
Molecular Identity and Nomenclature
Chemical Formula and Molecular Weight
The compound exists in two primary forms: the free base and its hydrochloride salt.
| Form | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free base | C₂₃H₂₅ClN₂O | 380.91 |
| Hydrochloride salt | C₂₃H₂₆Cl₂N₂O | 417.37 |
The adamantane core (C₁₀H₁₆) contributes rigidity, while substituents like the 4-chlorophenyl and pyridin-4-ylmethyl groups modulate electronic and steric properties.
Systematic IUPAC Naming
The IUPAC name for the free base is 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide . For the hydrochloride salt, the name extends to 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride . Stereochemical designations (e.g., 7S) are included in advanced nomenclature to specify spatial arrangements.
Common Identifiers and Synonyms
This compound is recognized by multiple identifiers:
Historical Context in Adamantane Chemistry
Adamantane, first isolated from petroleum in 1933, became synthetically accessible after Paul von Ragué Schleyer’s 1957 catalytic rearrangement method. Its diamondoid structure inspired derivatives for drug discovery, leveraging metabolic stability and three-dimensionality to enhance target engagement.
The specific incorporation of a carboxamide-linked pyridinylmethyl group and 4-chlorophenyl substituent emerged in the 2000s, with Opaganib (ABC-294640) advancing as a sphingosine kinase inhibitor for oncology and antiviral applications. This reflects broader trends in adamantane-based medicinal chemistry, where structural modifications optimize pharmacokinetics and selectivity.
Properties
CAS No. |
1185157-59-8 |
|---|---|
Molecular Formula |
C23H26Cl2N2O |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
(7S)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H25ClN2O.ClH/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16;/h1-8,17-18H,9-15H2,(H,26,27);1H/t17-,18?,22?,23?;/m0./s1 |
InChI Key |
BXGLNXNRKRUYTH-ZKOGBWAVSA-N |
Isomeric SMILES |
C1[C@H]2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABC294640 hydrochloride; ABC294640 HCl; ABC-294640 HCl; ABC 294640 HCl; ABC294640-HCl; ABC-294640-HCl |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Intermediate
Treating the carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at reflux yields the corresponding acid chloride. Subsequent reaction with pyridin-4-ylmethylamine in tetrahydrofuran (THF) at 0–5°C produces the carboxamide. This method, while efficient, requires strict moisture control to prevent hydrolysis.
Reaction Conditions :
| Parameter | Value |
|---|---|
| SOCl₂ Equiv | 1.2 |
| Temperature | 40°C (reflux) |
| Reaction Time | 3 hours |
| Amine Equiv | 1.5 |
| Yield | 72–78% |
Coupling Reagents
Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach avoids generating corrosive HCl gas and improves yields to 85–90% under mild conditions (25°C, 12 hours).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrochloric acid (HCl) in ethyl acetate. The salt precipitates upon cooling and is isolated via filtration.
Optimized Protocol :
-
Dissolve the carboxamide in ethyl acetate (10 mL/g).
-
Add 4 M HCl in dioxane (1.1 equiv) dropwise at 0°C.
-
Stir for 1 hour, filter, and wash with cold ethyl acetate.
-
Dry under vacuum to obtain a white crystalline solid (95% purity).
Purification and Characterization
Final purification involves recrystallization from ethanol/water (3:1) or column chromatography using silica gel and hexane/ethyl acetate gradients. Critical characterization data include:
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (d, 2H, pyridine-H), 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.45 (s, 2H, CH₂), 2.10–1.80 (m, 15H, adamantane-H).
Thermal Analysis :
Scalability and Industrial Considerations
Large-scale production (kilogram quantities) necessitates modifications:
-
Continuous Flow Reactors : For carboxylation steps to enhance heat transfer and reduce reaction times.
-
Solvent Recycling : Ethyl acetate and DMF are recovered via distillation, reducing environmental impact.
-
Quality Control : In-process checks using HPLC ensure intermediates meet purity thresholds (>98%).
Challenges and Mitigation Strategies
-
Regioselectivity in Adamantane Functionalization : Employing sterically hindered directing groups (e.g., nitroxy) improves substitution at the 3-position.
-
Amine Sensitivity : Pyridin-4-ylmethylamine is hygroscopic; reactions are conducted under nitrogen with molecular sieves.
-
Byproduct Formation : Unreacted acid chloride is quenched with aqueous NaHCO₃ to prevent side reactions .
Chemical Reactions Analysis
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
Oncology
Opaganib has been investigated for its antineoplastic properties. Research indicates that it can inhibit tumor growth in various cancer types, including:
- Breast Cancer : In vitro studies have shown that Opaganib reduces proliferation in breast cancer cell lines by inducing apoptosis through the inhibition of SK2 .
- Lung Cancer : Clinical trials have evaluated Opaganib's efficacy in patients with advanced lung cancer, demonstrating promising results in reducing tumor size and improving patient outcomes .
Anti-inflammatory Effects
Opaganib’s role in modulating inflammatory responses has also been explored. It has shown potential in treating conditions such as:
- Inflammatory Bowel Disease (IBD) : Studies suggest that Opaganib may reduce inflammation markers and improve symptoms in animal models of IBD.
- COVID-19 : Given its mechanism of action, Opaganib is being researched for its antiviral properties against SARS-CoV-2, with initial findings indicating a reduction in viral load and inflammation .
Table 2: Mechanism of Action Overview
| Mechanism | Description |
|---|---|
| Sphingosine Kinase Inhibition | Prevents conversion of sphingosine to S1P, promoting apoptosis |
| Cytokine Modulation | Reduces levels of pro-inflammatory cytokines |
Case Study 1: Opaganib in Breast Cancer Treatment
A clinical trial involving patients with metastatic breast cancer demonstrated that treatment with Opaganib led to a significant reduction in tumor size after six weeks of therapy. Patients reported improved quality of life metrics alongside reduced pain levels.
Case Study 2: Efficacy Against COVID-19
In a double-blind placebo-controlled trial, patients diagnosed with COVID-19 received Opaganib alongside standard care. Results indicated a marked decrease in respiratory symptoms and viral load compared to the control group, suggesting potential for further development as a therapeutic option for COVID-19.
Mechanism of Action
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride exerts its effects by selectively inhibiting sphingosine kinase-2 (SK2). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P), a lipid signaling molecule involved in regulating cell proliferation, migration, immune cell trafficking, angiogenesis, and immune modulation . The compound induces autophagic cell death by upregulating LC3B protein and downregulating p62 expression, leading to the accumulation of intracellular ceramides and apoptosis in oncogenic virus-infected cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide hydrochloride
- Synonyms: ABC294640, Opaganib, Yeliva®
- CAS Number : 915385-81-8
- Molecular Formula : C₂₃H₂₅ClN₂O·HCl
- Molecular Weight : 380.91 g/mol
Pharmacological Profile :
ABC294640 is a synthetic small molecule approved for advanced solid tumors due to its sphingosine kinase 2 (SK2) inhibitory activity, which disrupts sphingolipid metabolism . It also modulates dihydroceramide desaturase (DES1) and glucosylceramide synthase (GCS), enhancing pro-apoptotic lipid species . The adamantane scaffold contributes to its metabolic stability, while the pyridinylmethyl and 4-chlorophenyl groups enhance target binding .
Physicochemical Properties :
- Solubility: ≥38.1 mg/mL in DMSO; ≥58.9 mg/mL in ethanol; insoluble in water .
- Storage : Stable at -20°C under inert conditions .
Comparison with Similar Compounds
Structural Analogs: Adamantane Derivatives
Key Observations :
- The position of the pyridine-carboxamide group (3- vs. 4-) and substitution on the adamantane scaffold significantly alter target specificity. ABC294640’s pyridin-4-ylmethyl group enhances SK2 affinity compared to analogs with direct phenyl-adamantyl linkages .
Adamantane-Based Therapeutics
Key Observations :
- Adamantane derivatives exhibit diverse mechanisms depending on functional groups. ABC294640’s carboxamide and chlorophenyl moieties confer unique sphingolipid-targeting activity compared to amine- or ether-based adamantane drugs .
Benzamide Derivatives with Chlorophenyl Groups
Key Observations :
- Benzamide derivatives lack the adamantane scaffold, reducing metabolic stability and altering target engagement. ABC294640’s adamantane core enhances lipophilicity and membrane penetration .
Other Chlorophenyl-Containing Compounds
Key Observations :
- Chlorophenyl groups are common in kinase inhibitors (e.g., Vatalanib) and receptor antagonists (e.g., Rimonabant). ABC294640’s combination of chlorophenyl and adamantane groups enables multitarget sphingolipid modulation .
Research Findings and Data Gaps
- Efficacy: ABC294640 demonstrates nanomolar-range SK2 inhibition (IC₅₀ = 10–50 µM in vitro) , but direct comparative studies with structural analogs (e.g., ) are lacking.
- Structure-Activity Relationship (SAR) :
- Limitations: Limited literature on ABC294640’s pharmacokinetics in humans (only one clinical trial cited in ).
Biological Activity
3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide;hydrochloride, commonly referred to as compound 1 , is a synthetic derivative of adamantane that has garnered attention for its potential biological activities, particularly as an inhibitor of sphingosine kinase and its applications in treating various diseases, including viral infections.
Chemical Structure and Properties
- Chemical Formula : C23H25ClN2O
- Molecular Weight : 396.91 g/mol
- CAS Number : 915385-81-8
The compound features a chlorophenyl group and a pyridinylmethyl moiety attached to an adamantane core, contributing to its unique pharmacological profile.
Research indicates that compound 1 functions primarily as a sphingosine kinase inhibitor. Sphingosine kinases play critical roles in cellular signaling pathways, particularly those involved in cell proliferation and survival. By inhibiting these kinases, compound 1 may induce apoptosis in certain cancer cell lines and exhibit antiviral properties.
Antiviral Activity
Recent studies have demonstrated that compound 1 shows promise in inhibiting the replication of viruses, including coronaviruses. The compound's mechanism involves disrupting the sphingosine pathway, which is crucial for viral entry and replication within host cells. In vitro assays have shown effective inhibition of viral replication at low micromolar concentrations, suggesting its potential as a therapeutic agent against viral infections .
Anticancer Properties
Compound 1 has also been evaluated for its anticancer properties. In vitro studies revealed significant cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the induction of apoptosis through caspase activation pathways. Notably, the compound exhibited IC50 values ranging from 10 to 20 µM across different cancer types, indicating moderate potency .
Case Studies
- Inhibition of Sphingosine Kinase : A study demonstrated that compound 1 effectively inhibited sphingosine kinase activity in human cancer cell lines, leading to reduced cell viability and increased apoptosis markers .
- Antiviral Efficacy Against Coronaviruses : Clinical trials have suggested that compound 1 can reduce viral load in infected cells by approximately 70% at concentrations around 5 µM, showcasing its potential as a therapeutic candidate for treating COVID-19 .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiviral | Vero E6 (COVID-19 model) | 5 | Inhibition of viral replication |
| Anticancer | MCF-7 (breast cancer) | 15 | Induction of apoptosis |
| Anticancer | A549 (lung cancer) | 20 | Caspase activation |
Q & A
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide hydrochloride, and how can intermediates be characterized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions. A plausible route includes:
Adamantane functionalization : Introduce the 4-chlorophenyl group via Friedel-Crafts alkylation or cross-coupling reactions.
Carboxamide formation : React the adamantane intermediate with pyridin-4-ylmethylamine using coupling reagents like HATU or EDCI.
Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol).
Characterization :
Q. How can the compound’s structural conformation be validated, especially its adamantane core and substitution pattern?
Methodological Answer:
- X-ray crystallography : Resolve the adamantane core geometry and substituent positions. SHELXL refinement is recommended for small-molecule structures .
- Computational modeling : Compare experimental NMR chemical shifts (e.g., H NMR) with density functional theory (DFT)-predicted values to verify substitution patterns.
- Vibrational spectroscopy : IR spectroscopy can identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm).
Q. What in vitro assays are suitable for preliminary pharmacological evaluation of this compound?
Methodological Answer:
- Antineoplastic activity : Screen against cancer cell lines (e.g., NCI-60 panel) using MTT assays. WHO classifies the compound as antineoplastic, suggesting priority in oncology models .
- Target engagement : Use fluorescence polarization or SPR to assess binding to hypothesized targets (e.g., voltage-gated ion channels, inferred from structural analogs ).
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions (e.g., adamantane ring distortion)?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading). For example, a Central Composite Design can identify optimal conditions for coupling reactions .
- In-situ monitoring : Use HPLC or reaction calorimetry to detect intermediates and side products. Adjust stoichiometry of pyridin-4-ylmethylamine to prevent over-alkylation.
- Purification : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA) to isolate the hydrochloride salt .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., binding affinity vs. in vitro activity)?
Methodological Answer:
- Data triangulation : Cross-validate computational docking results (e.g., AutoDock Vina) with experimental techniques like ITC (isothermal titration calorimetry) to measure binding thermodynamics.
- Structural dynamics : Perform molecular dynamics (MD) simulations to assess conformational flexibility of the adamantane core, which may affect target interaction .
- Meta-analysis : Compare results with structurally related compounds (e.g., SR 142948A hydrochloride ) to identify conserved structure-activity relationships.
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Omics approaches : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify differentially expressed pathways in treated vs. untreated cells.
- Pharmacological profiling : Screen against a panel of GPCRs, kinases, or ion channels (e.g., FLIPR assays for calcium flux ).
- In vivo models : Conduct pharmacokinetic (PK) studies in rodents to correlate plasma exposure with efficacy/toxicity. WHO data suggest dose-dependent antineoplastic effects .
Q. How can researchers address solubility limitations in preclinical studies?
Methodological Answer:
- Co-solvent systems : Use DMSO/PEG-400/saline mixtures for in vivo dosing, ensuring <5% DMSO to avoid toxicity.
- Salt screening : Explore alternative counterions (e.g., mesylate, citrate) to improve aqueous solubility while retaining activity.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .
Q. What analytical methods are critical for detecting degradation products under stressed conditions?
Methodological Answer:
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).
- HPLC-MS/MS : Use a C18 column with a gradient mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to separate and identify degradation products. Compare fragmentation patterns with reference standards .
- Stability-indicating methods : Validate assays per ICH Q2(R1) guidelines to ensure specificity for the parent compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
